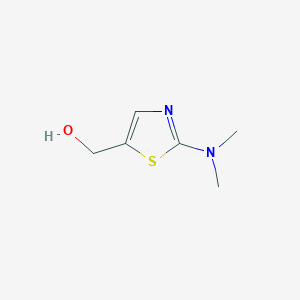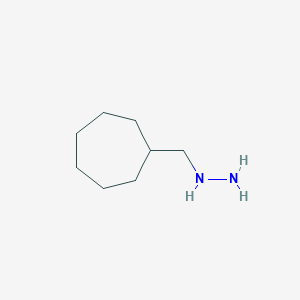
5-(2-Aminopropyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminopropyl)-2-methoxyphenol is a chemical compound that belongs to the class of phenethylamines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzylmethylketone with R-(+)-methylbenzylamine in the presence of a catalyst such as platinum oxide (PtO2) in methanol . The reaction mixture is then subjected to reflux conditions to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protective group introduction, chlorosulfonation, and hydrogenation .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminopropyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-Aminopropyl)-2-methoxyphenol involves its interaction with neurotransmitter systems in the brain. It acts as a reuptake inhibitor for serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action results in enhanced neurotransmission and can produce stimulant-like effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Aminopropyl)benzofuran (5-APB)
- 6-(2-Aminopropyl)benzofuran (6-APB)
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
Uniqueness
5-(2-Aminopropyl)-2-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct pharmacological properties compared to other similar compounds. Its methoxy group and aminopropyl side chain contribute to its unique interaction with neurotransmitter receptors and its potential therapeutic applications .
Propriétés
Numéro CAS |
52336-47-7 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
5-(2-aminopropyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-10(13-2)9(12)6-8/h3-4,6-7,12H,5,11H2,1-2H3 |
Clé InChI |
IHPFVQVCJHQPFN-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)OC)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


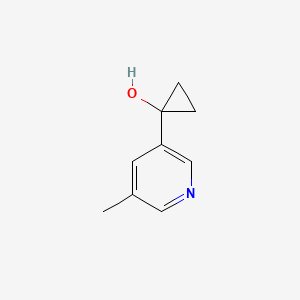
![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)


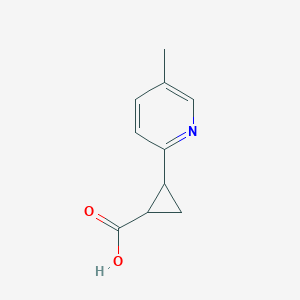
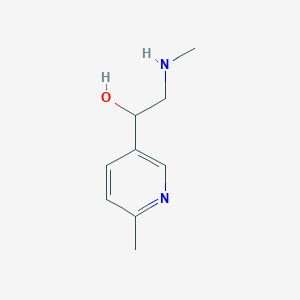
![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
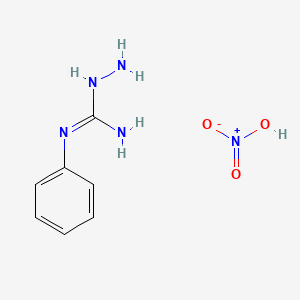

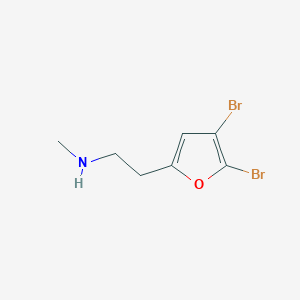
![1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)

